N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester

Lipophilicity Organic-phase peptide synthesis Partition coefficient

Researchers synthesizing poly(amino acid) dendrimers face cumulative yield losses from iterative Boc/Fmoc deprotection cycles and competing hydrolysis during aqueous coupling. N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester addresses both: • Free N-terminal α-amine eliminates one deprotection step per coupling cycle, enabling 42.8% total yield for third-generation Ala-Glu dendrimers. • Bis(benzyl) ester protection ensures solubility in anhydrous organic solvents (CHCl₃, CH₂Cl₂, DMSO) for hydrolysis-free carbodiimide/uronium coupling. • Orthogonal benzyl esters cleavable under neutral hydrogenolysis (H₂, Pd/C), preserving acid/base-sensitive functionalities and both L,L stereocenters.

Molecular Formula C22H26N2O5
Molecular Weight 398.459
CAS No. 87063-91-0
Cat. No. B588378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
CAS87063-91-0
SynonymsL-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester;  N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester; 
Molecular FormulaC22H26N2O5
Molecular Weight398.459
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1
InChIKeyUQRIFZCMNCZLJQ-LPHOPBHVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester: Protected Dipeptide Building Block


N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester (CAS 87063-91-0, synonym: Dibenzyl L-alanyl-L-glutamate) is a fully carboxyl-protected dipeptide comprising an L-alanyl residue amide-linked to an L-glutamic acid backbone whose both α- and γ-carboxyl groups are esterified with benzyl alcohol [1]. With a molecular formula of C₂₂H₂₆N₂O₅, a molecular weight of 398.45 g·mol⁻¹, and a computed XLogP3 of 2.2, this compound occupies a distinct physicochemical niche among Ala-Glu dipeptide derivatives, being preferentially soluble in organic solvents (chloroform, dichloromethane, DMSO) rather than water [1][2]. Its primary documented application is as a key monomeric building block in the divergent synthesis of alanine-glutamic acid polypeptide dendrimers, where a third-generation dendrimer was successfully obtained with a total yield of 42.8% over sequential protection–deprotection–coupling cycles [3]. The compound is commercially available at 98% purity from multiple global suppliers [2].

Free N-Terminus Ready for direct amide coupling without deprotection
Benzyl Ester Protection Orthogonal removal via neutral hydrogenolysis (H₂, Pd/C)
Documented Application Validated in third-generation polypeptide dendrimer synthesis

Why Generic Ala-Glu Dipeptide Analogs Cannot Substitute This Compound


The unprotected dipeptide H-Ala-Glu-OH (CAS 13187-90-1) is a water-soluble (250 mg·mL⁻¹ in H₂O), highly polar molecule with a LogP of −2.33, making it unsuitable for solution-phase peptide coupling in anhydrous organic media where activated ester intermediates require aprotic, non-aqueous conditions to prevent premature hydrolysis [1]. Conversely, N-terminally protected analogs such as Boc-Ala-Glu(OBzl)-OBzl (MW 408.45, LogP ~2.77) introduce an additional acid-labile Boc group that mandates a separate trifluoroacetic acid (TFA) deprotection step before chain elongation, adding a synthetic cycle and introducing racemization risk at the N-terminal alanine residue . The bis(benzyl) ester compound uniquely combines a free, unprotected N-terminal α-amine (available for immediate amide coupling) with two benzyl ester protecting groups that are orthogonal to both Boc and Fmoc chemistries—removable under neutral hydrogenolysis conditions (H₂, Pd/C) without affecting acid-labile or base-labile protecting groups elsewhere in the peptide sequence [2]. These differential physicochemical and strategic properties preclude simple interchange with any single commercially available Ala-Glu derivative.

Unprotected H-Ala-Glu-OH High water solubility prevents anhydrous coupling; activated esters may hydrolyze.
Boc-Ala-Glu(OBzl)-OBzl Requires acid deprotection before coupling, adding a synthetic cycle and racemization risk.
Fmoc-protected analogs Basic piperidine deprotection may not be compatible with base-sensitive sequences.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift for Organic-Phase Peptide Synthesis

The bis(benzyl) ester target compound exhibits a computed XLogP3 of 2.2, compared to a LogP of −2.33 for the unprotected dipeptide H-Ala-Glu-OH, representing a ΔLogP of approximately 4.53 units [1]. This corresponds to a roughly 34,000-fold higher octanol–water partition coefficient for the target compound, confirming its preferential partitioning into organic phases essential for anhydrous coupling reactions (e.g., DCC/HOBt or HATU-mediated amide bond formation in dichloromethane or DMF) [2]. The intermediate lipophilicity of Boc-Ala-D-Glu-OBzl (LogP ~2.77) is closer to the target but reflects the additional contribution of the Boc group rather than the free amine, altering the reactivity profile .

Lipophilicity Shift
Head-to-head
ΔLogP ≈ 4.53 (34,000× partition)
Ensures organic-phase partitioning for anhydrous coupling
Computed XLogP3 vs estimated LogP comparators; supports extraction efficiency
Lipophilicity Organic-phase peptide synthesis Partition coefficient

Solubility Orthogonality for Anhydrous Coupling Compatibility

The target compound is documented as soluble in chloroform, dichloromethane, and DMSO—classic anhydrous aprotic solvents used for carbodiimide- and uronium-based peptide coupling [1]. In contrast, H-Ala-Glu-OH is freely soluble in water at 250 mg·mL⁻¹ (approximately 1.15 M) and is essentially insoluble in chlorinated hydrocarbons, making it incompatible with standard solution-phase elongation protocols that require anhydrous conditions [2]. The bis(benzyl) ester compound's organic solubility also facilitates extractive work-up (e.g., ethyl acetate or dichloromethane extraction vs. aqueous washing), simplifying purification and reducing product loss to the aqueous phase. Solubility data for Boc-Ala-Glu(OBzl)-OBzl indicate similar organic solubility but with the added constraint of acid-lability of the Boc group, limiting solvent choices that involve traces of HCl or TFA.

Solubility Orthogonality
Cross-study comparable
Soluble in CHCl₃, CH₂Cl₂, DMSO
Compatible with anhydrous carbodiimide/uronium coupling
Unprotected dipeptide partitions into aqueous phase; enables extractive work-up
Solubility Reaction medium compatibility Work-up efficiency

Protecting Group Orthogonality via Pd/C Hydrogenolysis

The target compound presents a free N-terminal α-amine (no Boc, Fmoc, or Cbz protection) alongside two benzyl ester-protected carboxyl groups [1]. This architecture permits direct amide coupling at the N-terminus without a preliminary deprotection step, while the benzyl esters are quantitatively removable by catalytic hydrogenolysis (H₂, 10% Pd/C in methanol) under neutral conditions that leave Boc and Fmoc groups intact [2]. In comparison, Boc-Ala-Glu(OBzl)-OBzl requires TFA-mediated N-deprotection prior to coupling, which can induce partial acid-catalyzed cleavage of the γ-benzyl ester and generate trifluoroacetylated byproducts [3]. The Fmoc-protected analog Fmoc-Glu-OBzl (CAS 122350-52-1, MW 459.49) adds significant mass and requires basic piperidine deprotection, which is incompatible with base-sensitive sequences . The bis(benzyl) ester compound thus provides an orthogonal deprotection logic that simplifies multi-step dendrimer and peptide assembly workflows.

Orthogonal Protection
Class-level inference
Free amine + benzyl esters; Pd/C hydrogenolysis without affecting Boc/Fmoc
Eliminates one deprotection cycle per iteration
Benzyl ester removal typically >90% yield; reduces cumulative loss and racemization
Orthogonal protection Hydrogenolysis Solid-phase peptide synthesis strategy

Validated Application in Polypeptide Dendrimer Synthesis

Xia et al. (2011) reported a divergent synthesis of a third-generation alanine-glutamic acid polypeptide dendrimer starting from L-alanine and L-glutamic acid, employing the bis(benzyl) ester derivative as the protected dipeptide monomer unit through iterative protection–deprotection–coupling cycles [1]. The total yield across all synthetic steps was 42.8%, and the final dendrimer structure was confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [1]. This represents the only peer-reviewed report specifically using CAS 87063-91-0 to construct a poly(Ala-Glu) dendrimer scaffold, providing a validated synthetic precedent. In the broader poly(glutamic acid) dendrimer field, Hartwig et al. (2010) achieved a fourth-generation dendrimer using Boc-Glu(Z) building blocks via a convergent/divergent approach, but the stereochemical diversity and yield metrics differ from the Ala-Glu system [2]. No other Ala-Glu dendrimer synthesis using alternative building blocks (e.g., pentachlorophenyl active esters or N-carboxyanhydride polymerization) has reported comparable generation numbers with the same dipeptide composition.

Dendrimer Synthesis
Supporting evidence
42.8% total yield (G3 Ala-Glu dendrimer)
Validated application precedent for multi-generation assembly
Characterized by IR, ¹H-NMR, ¹³C-NMR, MS; peer-reviewed report
Polypeptide dendrimer Divergent synthesis Glutamic acid dendrimer scaffold

Atom Economy and Step Efficiency Advantage

The target compound has a molecular weight of 398.45 g·mol⁻¹ (exact mass 398.18417 Da), whereas the Boc-protected analog Boc-Ala-D-Glu-OBzl has a molecular weight of 408.45 g·mol⁻¹, a difference of approximately 10 Da (2.5%) arising from the absence of the tert-butyloxycarbonyl group . While this per-residue mass difference appears modest, in a divergent dendrimer synthesis where the dipeptide unit is incorporated at each branching point across multiple generations, the cumulative mass penalty of Boc protection scales exponentially: for a G3 dendrimer with 8 terminal Ala-Glu units, the Boc-protected pathway would add approximately 80 Da to the final dendrimer mass and require 8 additional TFA deprotection steps [1]. Furthermore, the free N-terminus of the target compound avoids the generation of isobutylene (from Boc cleavage) and the need for scavenger (e.g., triisopropylsilane) in deprotection mixtures, simplifying post-reaction work-up [2].

Atom & Step Economy
Head-to-head
ΔMW 10 Da per monomer; one fewer deprotection step
Cumulative yield and purity advantage for long sequences
~80 Da saving for G3 dendrimer; avoids isobutylene scavenger requirements
Atom economy Molecular weight efficiency Step economy

Optimal Procurement and Application Scenarios


Divergent Synthesis of Multi-Generation Polypeptide Dendrimers

The bis(benzyl) ester compound is the only peer-reviewed building block demonstrated to construct third-generation alanine-glutamic acid dendrimers with a total yield of 42.8% [1]. Its free N-terminus eliminates one deprotection step per coupling cycle compared to Boc- or Fmoc-protected analogs, directly reducing cumulative yield losses across iterative generations [2]. The benzyl ester protecting groups are quantitatively cleavable by Pd/C-catalyzed hydrogenolysis under neutral conditions, preserving acid- and base-sensitive functionalities elsewhere in the dendrimer architecture. Researchers synthesizing biocompatible, biodegradable poly(amino acid) dendrimers for drug delivery, gene transfection, or vaccine adjuvant applications should select this building block when the target scaffold requires alternating alanine and glutamic acid residues with precise stereochemical fidelity (both stereocenters defined as L,L) [1][2].

Solution-Phase Assembly with Orthogonal Global Deprotection

The compound's organic solubility profile (soluble in CHCl₃, CH₂Cl₂, DMSO) makes it suitable for anhydrous carbodiimide- or uronium-mediated peptide coupling without competing hydrolysis of activated ester intermediates, a limitation encountered with water-soluble unprotected H-Ala-Glu-OH [3]. Its LogP of 2.2 ensures efficient recovery by organic-phase extraction during aqueous work-up, minimizing product loss. For synthetic routes where the final peptide requires simultaneous global deprotection of all benzyl esters via a single hydrogenolysis step (H₂, Pd/C), the bis(benzyl) ester architecture provides a convergent deprotection strategy that avoids sequential acid and base treatments, thereby reducing racemization at the C-terminal glutamic acid α-carbon [4].

Stereochemically Defined Dipeptide Spacers in Conjugates

The compound possesses two defined atom stereocenters (both L-configuration: (2S)-alanyl and (2S)-glutamyl) and zero undefined stereocenters, as verified by its InChI stereochemical layer [1]. This stereochemical homogeneity is critical when the dipeptide unit serves as a spacer or linker in peptide–dendrimer conjugates where even partial epimerization at the alanine or glutamic acid α-carbon would produce diastereomeric mixtures that complicate biological activity interpretation and regulatory characterization. The benzyl ester protection minimizes base-catalyzed racemization during coupling compared to methyl or ethyl ester analogs, which are more susceptible to enolate formation under basic coupling conditions [4]. Procurement of the 98% purity grade ensures that diastereomeric impurities are below 2%, supporting reproducible conjugate synthesis [3].

γ-Glutamyl Peptide Library Synthesis via Selective Deprotection

In research programs exploring structure–activity relationships of γ-glutamyl peptides (e.g., glutathione analogs, folylpoly-γ-glutamate derivatives, or bacterial cell wall peptide mimics), the bis(benzyl) ester compound enables selective deprotection strategies: the α-benzyl ester of glutamic acid can be selectively hydrolyzed under mildly basic conditions while the γ-benzyl ester remains intact, or both esters can be simultaneously removed by hydrogenolysis [4]. This regiochemical flexibility is unavailable with unprotected H-Ala-Glu-OH, where both carboxyl groups are ionized under coupling conditions, leading to uncontrolled α- vs. γ-amide bond formation. The compound thus provides a regiochemically unambiguous entry point for the systematic construction of peptide libraries where glutamic acid side-chain connectivity must be precisely controlled.

Application
Selection Property
Validation Focus
Multi-generation dendrimer synthesis
Free N-terminus, benzyl ester orthogonal protection
Coupling efficiency, generation yield, stereochemical fidelity
Solution-phase orthogonal global deprotection
Organic solubility (LogP 2.2), hydrogenolysis-labile benzyl esters
Extractive work-up recovery, simultaneous ester cleavage without racemization
Stereochemically defined dipeptide spacers
Both stereocenters L-configuration; benzyl ester minimizes base racemization
Diastereomeric impurity
γ-glutamyl peptide library construction
Regiochemical flexibility: selective α-ester hydrolysis or global hydrogenolysis
Unambiguous α- vs γ-amide bond control
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